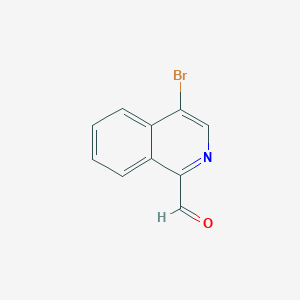

4-Bromoisoquinoline-1-carbaldehyde

Description

Contextual Significance of Isoquinoline (B145761) Scaffolds in Chemical Research

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities. nih.govrsc.orgnih.gov Derivatives of isoquinoline are found in numerous natural products and synthetic compounds with applications as pharmaceuticals. nih.gov Their diverse therapeutic activities include roles as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net The structural rigidity and aromatic nature of the isoquinoline ring system provide a robust framework for the spatial orientation of various functional groups, which is crucial for specific interactions with biological targets. rsc.org The continuous exploration of isoquinoline-based compounds underscores their importance in drug discovery and development. nih.govresearchgate.netresearchgate.net

Role of Halogenated and Formylated Heterocycles as Strategic Intermediates

Heterocyclic compounds, organic molecules containing a ring with at least one non-carbon atom, are fundamental in the metabolism of all living cells. merckmillipore.com The introduction of halogen atoms (such as bromine, chlorine, fluorine, or iodine) and formyl groups onto these heterocyclic frameworks significantly enhances their utility as synthetic intermediates. merckmillipore.commdpi.com

Halogen atoms serve as excellent leaving groups in nucleophilic substitution reactions and are pivotal in transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. merckmillipore.commdpi.com This reactivity is crucial for building molecular complexity. mdpi.com The formyl group, an aldehyde, is a versatile functional group that can undergo a wide array of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups through reactions like condensation and amination. smolecule.com The presence of both a halogen and a formyl group on a heterocyclic scaffold, as in 4-Bromoisoquinoline-1-carbaldehyde, provides orthogonal reactive handles, enabling selective and sequential chemical modifications.

Scope and Research Trajectories of this compound Chemistry

The unique structural features of this compound position it as a valuable precursor for the synthesis of a diverse range of more complex molecules. Research involving this compound and its derivatives is expanding, with a focus on several key areas:

Synthesis of Novel Bioactive Molecules: The dual reactivity of this compound is being exploited to create libraries of novel isoquinoline derivatives for screening against various diseases. For instance, the aldehyde group can be used to synthesize thiosemicarbazones, a class of compounds known for their antitumor activity. researchgate.net

Development of New Synthetic Methodologies: The compound serves as a model substrate for developing new and more efficient synthetic reactions. This includes exploring novel palladium-catalyzed coupling reactions at the bromine-substituted position and new transformations of the aldehyde group. researchgate.net

Materials Science: The fluorescent properties of some isoquinoline-containing compounds suggest potential applications in the development of new materials and chemical sensors. researchgate.net

The strategic placement of the bromo and formyl groups on the stable isoquinoline core provides a powerful platform for chemical innovation. Future research will likely continue to uncover new applications for this versatile building block in both medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

4-bromoisoquinoline-1-carbaldehyde |

InChI |

InChI=1S/C10H6BrNO/c11-9-5-12-10(6-13)8-4-2-1-3-7(8)9/h1-6H |

InChI Key |

AQIXTJORXNGTSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C=O)Br |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 Bromoisoquinoline 1 Carbaldehyde and Analogues

Direct Synthetic Routes to 4-Bromoisoquinoline-1-carbaldehyde

These routes begin with isoquinoline (B145761) or a simple derivative and introduce the required bromo and carbaldehyde groups in a stepwise fashion. The success of these methods hinges on controlling the regioselectivity of each reaction step.

A common and logical approach involves the sequential introduction of functional groups onto the isoquinoline scaffold. This requires careful selection of reagents and reaction conditions to direct the substituents to the desired positions.

One established multi-step pathway to generate substituted isoquinoline-1-carbaldehydes involves a sequence of nitration, bromination, and formylation. While not a direct synthesis of the title compound, the synthesis of the related 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (B1278614) illustrates this strategic sequence. The process typically starts with the nitration of isoquinoline, which preferentially occurs at the C5-position using a standard nitrating mixture of nitric and sulfuric acids. shahucollegelatur.org.in This is followed by bromination. The bromination of isoquinoline itself can be directed to the C4-position by performing the reaction in a solvent like nitrobenzene (B124822) at elevated temperatures. prepchem.com The final step is the introduction of the aldehyde group at the C1-position, a process known as formylation. This can be accomplished through various methods, including the oxidation of a methyl group precursor.

| Step | Reaction | Reagents | Typical Position |

| 1 | Nitration | HNO₃ / H₂SO₄ | C5 |

| 2 | Bromination | Br₂ / Nitrobenzene | C4 |

| 3 | Formylation | Vilsmeier-Haack (POCl₃/DMF) or oxidation | C1 |

Alternative strategies involve oxidative formylation and halogenation. For related heterocyclic systems like pyrrolo[2,1-a]isoquinolines, methods have been developed that use reagents like bromoisobutyrate and dimethyl sulfoxide (B87167) (DMSO) to achieve both formylation and bromination. acs.orgnih.gov In these reactions, DMSO can act as the source for the carbonyl group in the formylation process. acs.orgnih.gov Such approaches could potentially be adapted for the direct functionalization of the isoquinoline nucleus, offering a streamlined route to the target molecule by combining oxidative and halogenating steps. The functionalization of quinolines is often activated by nitration, which facilitates subsequent nucleophilic substitution reactions. researchgate.net

Transition metal catalysis offers powerful and regioselective methods for constructing the isoquinoline skeleton itself, providing an alternative to the functionalization of a pre-formed ring.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been effectively applied to the creation of isoquinoline derivatives. mdpi.comxjtlu.edu.cn These methods often involve the annulation, or ring-forming, of appropriately substituted precursors. A notable strategy is the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides, which can selectively produce 4-bromoisoquinolines. researchgate.net In this approach, the starting materials are designed to cyclize and incorporate a bromine atom into the 4-position of the newly formed isoquinoline ring. researchgate.net The reaction conditions, including the choice of palladium and bromine sources, are critical for achieving high selectivity and yield. researchgate.netgoogle.com Another powerful method involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which creates a key intermediate that can be cyclized to form the isoquinoline core. rsc.org

Table of Palladium-Catalyzed Synthesis of 4-Bromoisoquinoline (B23445) Analogues researchgate.net

| Starting Material (Azide) | Palladium Source | Bromine Source | Additive | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-phenylethynyl benzyl azide | PdBr₂ | CuBr₂ | LiBr | MeCN | 4-Bromo-3-phenylisoquinoline | 65 |

| 2-(p-tolyl)ethynyl benzyl azide | PdBr₂ | CuBr₂ | LiBr | MeCN | 4-Bromo-3-(p-tolyl)isoquinoline | 72 |

Copper-catalyzed reactions also provide efficient pathways to isoquinoline derivatives. rsc.orgnih.gov These protocols often involve the intramolecular cyclization of substrates like (E)-2-alkynylaryl oxime derivatives. rsc.orgnih.gov A particularly relevant approach is the copper-catalyzed coupling and cyclization of terminal acetylenes with unsaturated imines derived from o-bromobenzaldehydes. acs.org This three-component reaction builds the isoquinoline ring system in a convergent manner. By selecting an o-bromobenzaldehyde derivative and an appropriate coupling partner, it is possible to construct the 4-bromoisoquinoline skeleton. The aldehyde functionality can either be carried through the reaction sequence or generated from a precursor in a subsequent step. Tandem reactions catalyzed by copper, such as the reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, offer another facile route to highly functionalized isoquinolines. organic-chemistry.org

Table of Copper-Catalyzed Isoquinoline Synthesis Conditions acs.org

| Catalyst System | Reaction Type | Key Intermediates | Solvent | Temperature |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Coupling Step | Iminoalkynes | Et₃N | Room Temp. |

Metal-Free Synthetic Advancements

Recent progress in organic synthesis has emphasized the development of metal-free reactions to reduce cost and environmental impact. These advancements have provided novel pathways to functionalized isoquinolines.

Hypervalent iodine reagents have emerged as powerful and environmentally friendly oxidants in organic synthesis. nih.gov They facilitate a range of transformations, including the construction of heterocyclic systems. In the context of isoquinoline synthesis, these reagents can mediate oxidative cyclization reactions. For instance, the reaction of ketoximes with alkenes, utilizing phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant, leads to the formation of isoquinoline N-oxides through an intramolecular oxidative cyclization. nih.gov

While not a direct synthesis of 4-bromoisoquinoline itself, this methodology is crucial for creating substituted isoquinoline analogues. A related strategy involves the electrophilic cyclization of iminoalkynes. nih.gov In these reactions, electrophilic halogen sources such as iodine monochloride (ICl) or molecular iodine (I₂) can be used to initiate the cyclization, incorporating a halogen into the resulting isoquinoline structure. nih.gov This method offers a pathway to halogenated isoquinolines from acyclic precursors under mild, metal-free conditions. The reaction proceeds by the activation of the alkyne by the electrophilic halogen, followed by intramolecular attack of the imine nitrogen to form the isoquinoline ring.

Table 1: Electrophilic Cyclization of Iminoalkynes for Substituted Isoquinoline Synthesis nih.gov

| Electrophile | Substrate | Product | Yield |

|---|---|---|---|

| I₂ | tert-butylimine of o-(phenylethynyl)benzaldehyde | 3-Iodo-1-phenylisoquinoline | High |

| ICl | tert-butylimine of o-(phenylethynyl)benzaldehyde | 3-Chloro-1-phenylisoquinoline | Moderate to Excellent |

| PhSeCl | tert-butylimine of o-(hex-1-yn-1-yl)benzaldehyde | 3-(Phenylselanyl)-1-butylisoquinoline | Moderate to Excellent |

This approach highlights the potential for creating diverse, halogenated isoquinoline scaffolds that serve as analogues or precursors to the target compound.

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy, as it avoids the need for pre-functionalized substrates. nih.gov The regioselective functionalization of the isoquinoline core, particularly at positions other than the most activated C1, presents a significant challenge. nih.gov However, various methods have been developed for the functionalization at nearly all positions of the quinoline (B57606) and isoquinoline rings. nih.gov

While direct C-H formylation of isoquinoline at the C1 position is not a widely reported high-yield method, the introduction of other functional groups via C-H activation, which can later be converted to an aldehyde, is a viable strategy. Transition metal-catalyzed reactions are often employed for C-H activation, but metal-free approaches are gaining traction. nih.govacs.org For example, a metal-free method for the C-4 alkylation of isoquinolines has been described using benzoic acid as a nucleophilic catalyst and vinyl ketones as electrophiles. researchgate.net This reaction proceeds via a temporary dearomatization of the isoquinoline ring. researchgate.net

Although this specific method introduces an alkyl ketone, the principle of activating a specific C-H bond for nucleophilic attack is key. The development of C-H functionalization strategies aims to introduce a wide array of functional groups. acs.org For the synthesis of isoquinoline-1-carbaldehyde (B1296187) analogues, a hypothetical C-H functionalization could introduce a hydroxymethyl or a related group at the C1 position, which could then be oxidized to the desired formyl group.

Precursor-Based Synthesis of Isoquinoline-1-carbaldehyde and its Selective Bromination

A more traditional and often more direct route involves the synthesis of isoquinoline-1-carbaldehyde from isoquinoline itself, followed by a regioselective bromination step.

The introduction of a formyl group onto the isoquinoline nucleus is a critical transformation. The C1 position is electronically susceptible to electrophilic attack after activation of the nitrogen atom or nucleophilic attack on an activated intermediate.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is a substituted chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgslideshare.net

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich isoquinoline ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. organic-chemistry.orgwikipedia.org This reaction is effective for formylating various aromatic systems and can be applied to isoquinoline to produce isoquinoline-1-carbaldehyde. organic-chemistry.org The reaction conditions typically involve heating the substrate with the pre-formed or in situ-generated Vilsmeier reagent.

Table 2: General Conditions for Vilsmeier-Haack Formylation slideshare.net

| Component | Role | Example |

|---|---|---|

| Substrate | Electron-rich aromatic/heterocycle | Isoquinoline |

| Formyl Source | Amide | N,N-Dimethylformamide (DMF) |

| Activating Agent | Lewis Acid | Phosphorus oxychloride (POCl₃) |

| Solvent | Typically the formyl source or an inert solvent | DMF, Dichloromethane |

| Workup | Hydrolysis | Water, base neutralization |

Besides the Vilsmeier-Haack reaction, other methods are available for the electrophilic formylation of aromatic rings.

Rieche Formylation : This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.com The Lewis acid activates the dichloromethyl methyl ether to generate a potent electrophile that can formylate aromatic compounds.

Formylation via Organometallic Intermediates : A common strategy involves the deprotonation of an aromatic ring with a strong base, such as an organolithium reagent (e.g., n-BuLi), to form a highly nucleophilic organometallic species. commonorganicchemistry.com This intermediate can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com For isoquinoline, this would involve a lithium-halogen exchange or direct lithiation, followed by the addition of DMF to introduce the formyl group at the C1 position.

Once isoquinoline-1-carbaldehyde is synthesized, the subsequent step in this strategic approach would be the selective bromination at the C4 position to yield the final target molecule, this compound.

Regioselective Bromination of Isoquinoline and Isoquinoline-1-carbaldehyde

The inherent electronic properties of the isoquinoline ring system typically direct electrophilic substitution to the C5 and C8 positions of the benzo-ring. researchgate.net Therefore, achieving substitution at the C4 position of the pyridine (B92270) ring is a significant chemical challenge that necessitates specialized methods.

Direct bromination of isoquinoline at the C4 position is not straightforward. Standard electrophilic bromination conditions tend to yield 5-bromoisoquinoline (B27571) as the major product. nih.gov To overcome this inherent reactivity, methods have been developed that temporarily alter the electronic nature of the heterocyclic ring.

A notable and cost-effective strategy involves a one-pot sequence of dearomatization, electrophilic halogenation, and subsequent rearomatization. This method utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) to mediate the initial dearomatization of the isoquinoline. The resulting electron-rich enamine-like intermediate, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), can then undergo regioselective electrophilic attack at the C4 position. Treatment of this intermediate with a halogen source, such as N-Bromosuccinimide (NBS), installs the bromine atom at C4. The final step is an acid-promoted rearomatization, which eliminates the Boc groups and restores the aromatic isoquinoline ring, now bearing a C4-halogen substituent. This method is highly site-selective for the C4 position and tolerates a variety of functional groups on the benzenoid ring. quimicaorganica.org

Table 1: Boc₂O-Mediated C4-Halogenation of Isoquinoline

| Halogen Source | Reagent Sequence | Product | Yield | Ref |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | 1. Boc₂O, THF; 2. NCS; 3. TFA, CH₂Cl₂ | 4-Chloroisoquinoline | 85% | quimicaorganica.org |

| N-Bromosuccinimide (NBS) | 1. Boc₂O, THF; 2. NBS; 3. TFA, CH₂Cl₂ | 4-Bromoisoquinoline | 91% | quimicaorganica.org |

This table summarizes the results of a one-pot C4-halogenation strategy, demonstrating its high efficiency and selectivity.

The formation of an isoquinoline N-oxide is a well-established strategy to modify the reactivity of the isoquinoline ring. The N-oxide group is strongly electron-withdrawing, which deactivates the ring toward electrophilic attack, but it can also activate the C2 and C4 positions for nucleophilic attack and certain electrophilic substitutions. quimicaorganica.orgclockss.org

While direct C4-bromination of isoquinoline itself is challenging, the corresponding N-oxide presents a more viable substrate. For the closely related quinoline system, treatment of quinoline 1-oxide with bromine and thallium triacetate in acetic acid has been shown to produce 4-bromoquinoline (B50189) 1-oxide in good yield. rsc.org A similar principle can be applied to isoquinoline N-oxide. The N-oxide functionality enhances the electrophilicity of the C4 position, facilitating attack by a brominating agent. Subsequent deoxygenation of the N-oxide, for instance with PCl₃, would yield the desired 4-bromoisoquinoline.

Table 2: Example of γ-Bromination of N-Oxides

| Substrate | Reagents | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Quinoline 1-oxide | Br₂, Tl(OAc)₃ | Acetic Acid, 50°C, 29 hr | 4-Bromoquinoline 1-oxide | 65.8% | rsc.org |

This table illustrates the successful regioselective bromination at the C4 (γ) position of quinoline N-oxides, a strategy applicable to isoquinoline N-oxides.

General Isoquinoline Core Formation Relevant to this compound

An alternative to functionalizing the pre-formed isoquinoline ring is to construct the heterocycle from acyclic precursors. This approach is particularly useful if the required substitution pattern is difficult to achieve through direct modification.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. beilstein-journals.org It involves the intramolecular cyclization of a β-arylethylamide via electrophilic aromatic substitution, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). beilstein-journals.orgacs.org The reaction initially forms a 3,4-dihydroisoquinoline, which must be subsequently oxidized (e.g., using palladium on carbon, sulfur, or selenium) to the fully aromatic isoquinoline. nih.gov

To synthesize a 4-bromo-substituted isoquinoline using this method, one would need to start with a β-phenylethylamide precursor where the aromatic ring is appropriately substituted. For instance, a phenethylamine (B48288) bearing a bromine atom meta to the ethylamine (B1201723) side chain would, upon acylation and cyclization, potentially lead to a 7-bromoisoquinoline (B118868). To achieve C4-bromination, the cyclization would need to occur at a position adjacent to a pre-existing bromine atom, which would require a carefully designed, polysubstituted benzene (B151609) starting material.

Table 3: Common Reagents for Bischler-Napieralski Reaction

| Dehydrating Agent | Typical Conditions | Product Type | Ref |

|---|---|---|---|

| POCl₃ | Refluxing toluene (B28343) or acetonitrile | 3,4-Dihydroisoquinoline | beilstein-journals.orgacs.org |

| P₂O₅ | Refluxing POCl₃ or xylene | 3,4-Dihydroisoquinoline | acs.org |

This table shows common dehydrating agents and conditions for the Bischler-Napieralski reaction.

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a 1,2,3,4-tetrahydroisoquinoline. nih.govnih.gov This reaction is mechanistically related to the Mannich reaction and is fundamental in alkaloid synthesis. rsc.org

For the synthesis of this compound, the Pictet-Spengler approach would be a multi-step route. A bromo-substituted phenethylamine could be reacted with glyoxal (B1671930) or a protected equivalent to introduce the C1 carbon. This would furnish a bromo-substituted tetrahydroisoquinoline. This intermediate would then require a challenging aromatization step to form the isoquinoline ring. Finally, the introduction of the C4-bromo group (if not already present on the starting amine) and C1-formyl group (if not installed during the initial cyclization) would be necessary. Due to the need for an aromatization step, this route is often more complex for generating fully aromatic isoquinolines compared to other methods.

Table 4: Pictet-Spengler Reaction Conditions

| Acid Catalyst | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|

| HCl, TFA | Protic solvents (e.g., H₂O, EtOH) | Reflux | Tetrahydroisoquinoline | nih.gov |

| (No acid) | Aprotic media | Room Temp to Reflux | Tetrahydroisoquinoline (for activated rings) | nih.gov |

This table outlines typical conditions for the Pictet-Spengler synthesis, highlighting its versatility.

The Pomeranz-Fritsch reaction provides a direct route to fully aromatic isoquinolines. rsc.org The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) derivative with a 2,2-dialkoxyethylamine. The use of strong acids like sulfuric acid is typical. rsc.org

This method is highly relevant for preparing 4-bromoisoquinoline analogues because the substitution pattern of the final product is dictated by the starting benzaldehyde. To obtain a 4-bromoisoquinoline, one would ideally start with a benzaldehyde derivative that has a bromine atom ortho to the aldehyde group. After condensation and cyclization, this bromine would end up at the C4 position of the newly formed isoquinoline ring. The aldehyde group at C1 would then need to be installed in a separate step.

Modifications like the Schlittler-Muller method, which condenses a substituted benzylamine (B48309) with glyoxal hemiacetal, offer an alternative that can directly install a substituent at the C1 position.

Table 5: Key Features of Pomeranz-Fritsch and Related Syntheses

| Method | Key Precursors | Product | Key Advantage | Ref |

|---|---|---|---|---|

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Isoquinoline | Directly forms aromatic ring | rsc.org |

| Schlittler-Muller Mod. | Benzylamine, Glyoxal hemiacetal | C1-substituted Isoquinoline | Direct C1 functionalization |

This table compares the classical Pomeranz-Fritsch reaction with its important modifications.

Advanced Chemical Reactivity and Mechanistic Transformations of 4 Bromoisoquinoline 1 Carbaldehyde

Transformations of the Aldehyde Functional Group at C1

The aldehyde at the C1 position of the isoquinoline (B145761) ring is a versatile functional group that readily undergoes oxidation, reduction, and condensation reactions. These transformations provide pathways to key synthetic intermediates such as carboxylic acids, primary alcohols, and various Schiff bases.

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of 4-Bromoisoquinoline-1-carbaldehyde can be smoothly oxidized to the corresponding carboxylic acid, 4-Bromoisoquinoline-1-carboxylic acid. This transformation is a fundamental step in the synthesis of many biologically active molecules and advanced materials. Standard oxidizing agents are effective for this conversion. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to facilitate this oxidation. smolecule.com The resulting 4-bromoisoquinoline-1-carboxylic acid is a stable, isolable compound. sigmaaldrich.com

Another synthetic route to access the C1-carboxylic acid functionality on a 4-bromoisoquinoline (B23445) scaffold involves a lithium-halogen exchange followed by carboxylation. For example, a related compound, 4-bromo-1-chloroisoquinoline, can be treated with tert-butyllithium (B1211817) at low temperatures, followed by quenching the resulting organolithium species with solid carbon dioxide (dry ice) to yield the corresponding carboxylic acid. chemicalbook.com

Table 1: Oxidation of this compound

| Reactant | Reagents/Conditions | Product |

|---|

Reduction to Primary Alcohols

The reduction of the C1-aldehyde provides direct access to the corresponding primary alcohol, (4-Bromoisoquinolin-1-yl)methanol. This reaction is typically achieved with high efficiency using standard hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. researchgate.netorganic-chemistry.org The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. organic-chemistry.org

Alternatively, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used. quimicaorganica.org This reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to yield the primary alcohol. researchgate.net The existence of related bromo-isoquinolinyl-methanol compounds confirms the viability of this synthetic transformation. bldpharm.com

Table 2: Reduction of this compound

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| This compound | 1. Sodium Borohydride (NaBH₄) 2. Methanol or Ethanol | (4-Bromoisoquinolin-1-yl)methanol |

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Thiosemicarbazones)

The aldehyde functional group readily undergoes condensation reactions with primary amine derivatives to form Schiff bases (imines). A particularly well-studied class of these derivatives is the thiosemicarbazones, formed by the reaction of an aldehyde with thiosemicarbazide (B42300). chemmethod.commdpi.com These compounds are of significant interest due to their potent biological activities. researchgate.netnih.gov

The synthesis of this compound thiosemicarbazone is typically achieved by reacting the aldehyde with thiosemicarbazide in a suitable solvent, such as ethanol. chemmethod.comyoutube.com The reaction is often heated under reflux and may be catalyzed by a few drops of a strong acid like hydrochloric acid to facilitate the dehydration process. mdpi.comyoutube.com This straightforward procedure leads to the formation of the corresponding thiosemicarbazone, a stable and often crystalline product. researchgate.netnih.gov

Table 3: Thiosemicarbazone Formation

| Reactant | Reagents/Conditions | Product |

|---|

Reactivity of the Bromine Substituent at C4

The bromine atom at the C4 position is susceptible to both nucleophilic displacement and transition-metal-catalyzed cross-coupling reactions, offering a gateway to extensive functionalization of the isoquinoline core.

Nucleophilic Displacement Reactions of the Bromine Atom

The isoquinoline ring system is inherently electron-deficient, which activates positions C1 and C4 towards nucleophilic aromatic substitution (SₙAr). quimicaorganica.org The bromine atom at C4 is a good leaving group and can be displaced by a variety of nucleophiles. libretexts.orgmasterorganicchemistry.com

Studies on the 4-bromoisoquinoline scaffold have shown that the bromine can be readily substituted by nitrogen nucleophiles. For example, heating 4-bromo-1-methylisoquinoline (B35474) with amines such as ammonium (B1175870) hydroxide, methylamine, or ethylamine (B1201723) results in the formation of the corresponding 4-amino, 4-methylamino, and 4-ethylamino derivatives. researchgate.net Similar reactivity is expected for this compound, where nucleophiles like amines or thiols can displace the bromide under basic conditions. smolecule.com

Table 4: Nucleophilic Displacement of C4-Bromine

| Reactant | Nucleophile/Conditions | Product |

|---|---|---|

| 4-Bromo-1-methylisoquinoline | Ammonium Hydroxide / Heat | 4-Amino-1-methylisoquinoline |

| 4-Bromo-1-methylisoquinoline | Methylamine / Heat | 4-(Methylamino)-1-methylisoquinoline |

Cross-Coupling Reactions for Further Functionalization

The C4-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental tools for building molecular complexity. wikipedia.orgwikipedia.org

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. frontiersin.org This method is widely used to form biaryl structures or to introduce alkyl groups.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a base, such as triethylamine. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the C4 position and a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Regioselective Sonogashira couplings on dibromoquinolines have been demonstrated, highlighting the precise control achievable with these methods. nih.gov

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of the this compound core. researchgate.netresearchgate.net

Table 5: Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl/Alkyl-isoquinoline-1-carbaldehyde |

| Heck Coupling | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Alkenyl-isoquinoline-1-carbaldehyde |

Heterocyclic Ring Reactivity of the Isoquinoline Core

The reactivity of the isoquinoline ring system in this compound is a tale of two electronically distinct rings: the electron-rich benzenoid ring and the electron-deficient pyridine (B92270) ring. This dichotomy governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Benzenoid Ring

Electrophilic aromatic substitution (SEAr) on the isoquinoline core preferentially occurs on the benzenoid ring due to its higher electron density compared to the pyridine ring, which is deactivated by the electronegative nitrogen atom. In this compound, the directing effects of the existing substituents—the bromo group at C4 and the carbaldehyde group at C1—further modulate this reactivity.

The bromine atom at C4 is a deactivating, ortho, para-directing group. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, yet its lone pairs can stabilize the arenium ion intermediate through resonance at the ortho and para positions. The carbaldehyde group at C1 is a strong deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

Considering the positions on the benzenoid ring (C5, C6, C7, and C8), the directing effects of the substituents on this compound can be summarized as follows:

| Position | Influence of C4-Bromo (ortho, para-director) | Influence of C1-Carbaldehyde (meta-director to pyridine ring) | Overall Predicted Susceptibility to Electrophilic Attack |

| C5 | ortho to C4-Br (activated) | - | Favored |

| C6 | meta to C4-Br (deactivated) | - | Less Favored |

| C7 | para to C4-Br (activated) | - | Favored, but potentially sterically hindered |

| C8 | - | - | Less Favored |

Therefore, electrophilic attack is predicted to occur predominantly at the C5 and to a lesser extent at the C7 position of the benzenoid ring. This is consistent with general observations for electrophilic substitution on isoquinoline, which typically yields 5- and 8-substituted products. quora.com For instance, nitration of 4-bromo-1-methylisoquinoline, a closely related derivative, has been shown to proceed at the C5 position. researchgate.net

Nucleophilic Substitution Preferences within the Pyridine Ring

The pyridine ring of the isoquinoline nucleus is inherently electron-deficient and thus susceptible to nucleophilic attack. This reactivity is enhanced by the presence of the electron-withdrawing carbaldehyde group at C1 and the bromine atom at C4, which can act as a leaving group. Nucleophilic substitution on the isoquinoline ring generally favors the C1 position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. quora.com

In the case of this compound, the primary site for nucleophilic attack is the C4 position, leading to the displacement of the bromide ion. This is exemplified by the synthesis of various 4-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones. For example, the reaction of 4-bromo-1-methylisoquinoline with nucleophiles such as ammonium hydroxide, methylamine, and ethylamine results in the formation of the corresponding 4-amino, 4-methylamino, and 4-ethylamino derivatives. researchgate.net These reactions underscore the preference for nucleophilic substitution at the C4 position, facilitated by the electron-withdrawing nature of the isoquinoline core.

The general preference for nucleophilic attack at positions 2 and 4 of a pyridine ring is due to the effective stabilization of the anionic intermediate through resonance, where the negative charge can be delocalized onto the electronegative nitrogen atom.

Investigation of Reaction Mechanisms and Intermediates

The substitution reactions of this compound proceed through well-established mechanistic pathways involving distinct intermediates.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzenoid ring involves the formation of a cationic intermediate known as an arenium ion or sigma complex. The attack of an electrophile (E+) on the aromatic ring disrupts the aromaticity, and the resulting positive charge is delocalized across the ring system. The stability of this intermediate determines the regioselectivity of the reaction. For substitution at C5, the positive charge can be effectively stabilized by resonance, including a contribution from the lone pair of the bromine atom. The subsequent loss of a proton restores the aromaticity of the ring.

Nucleophilic Aromatic Substitution: The nucleophilic substitution at the C4 position proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves two steps:

Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion, yielding the substituted product.

The rate of this reaction is influenced by the nature of the nucleophile and the stability of the Meisenheimer intermediate. The electron-withdrawing aldehyde group at C1 further stabilizes this intermediate, thereby facilitating the substitution reaction.

Applications of 4 Bromoisoquinoline 1 Carbaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 4-bromoisoquinoline-1-carbaldehyde makes it an important precursor for synthesizing complex organic structures. The aldehyde group provides a site for nucleophilic addition, condensation, and oxidation reactions, while the bromine atom is amenable to substitution and cross-coupling reactions. This versatility allows chemists to build intricate molecular architectures. For instance, a related compound, 4-bromo-5-nitro-isoquinoline-1-carbaldehyde (B1278614), is explicitly identified as a building block for creating more complex molecules. The reactivity of the aldehyde and the bromine atom facilitates the sequential addition of different molecular fragments, leading to the generation of highly substituted isoquinoline (B145761) derivatives. The synthesis of 4-bromoisoquinoline (B23445) itself can be achieved through methods like the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides, which introduces the bromine in a way that is attractive for further synthetic modifications. researchgate.net

Utility in the Construction of Diverse Heterocyclic Scaffolds

The isoquinoline framework is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in biologically active compounds. datahorizzonresearch.com this compound is a key component in the construction of a variety of heterocyclic systems built upon this core. The aldehyde function can be readily transformed into other groups or used in cyclization reactions to form new rings. A notable example is its condensation with thiosemicarbazide (B42300) to yield isoquinoline-1-carboxaldehyde thiosemicarbazones, which are themselves a class of bioactive compounds. mdpi.com Furthermore, the bromine atom can serve as a handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions, a common strategy for diversifying heterocyclic scaffolds. The ability to functionalize both the C1 and C4 positions allows for the creation of a multitude of isoquinoline-based structures with different electronic and steric properties, which is crucial for tuning their biological activity and physical characteristics.

Role in the Design and Elaboration of Pharmacologically Relevant Compounds

Isoquinoline and its derivatives form one of the largest groups of natural alkaloids and exhibit a wide spectrum of biological activities. biosynth.com This has made the isoquinoline nucleus a focal point in the design of new therapeutic agents.

This compound is instrumental in the synthesis of isoquinoline derivatives with significant pharmacological potential. Research has demonstrated its use in preparing various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones that have been evaluated for their antineoplastic (antitumor) activity. mdpi.com In studies against L1210 leukemia in mice, derivatives such as 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone, which are synthesized from 4-bromo precursors, have shown notable efficacy. mdpi.com The parent compound, 4-bromoisoquinoline, has also been shown to possess anticancer properties, inhibiting the growth of tumor cell lines in vitro. nih.gov Its mechanism of action is suggested to involve the inhibition of DNA synthesis and RNA transcription, leading to apoptosis. nih.gov Beyond cancer, the broader class of bromo-isoquinoline derivatives has been explored for other therapeutic applications, with some showing potential as analgesic and anti-inflammatory agents. biosynth.com

In modern drug discovery, the creation of chemical libraries containing novel compounds for high-throughput screening is a cornerstone. The synthetic tractability of this compound makes it an ideal starting point for generating such libraries. The ability to perform diverse chemical reactions at both the aldehyde and the bromo positions allows for the rapid generation of a large number of structurally distinct isoquinoline derivatives. This combinatorial approach enables the exploration of a wider chemical space, increasing the probability of identifying new molecules with desired biological activities. The designation of the isoquinoline framework as a "privileged structure" underscores its value in constructing these libraries for the discovery of new drugs. datahorizzonresearch.com

Contributions to Advanced Materials Science and Engineering

The application of isoquinoline derivatives extends beyond pharmacology into the realm of materials science. While direct applications of this compound in this field are emerging, the properties of closely related compounds highlight the potential of this structural class. For example, 4-bromo-5-nitro-isoquinoline-1-carbaldehyde is utilized in the development of novel materials and chemical sensors. It can function as a fluorescent probe, capable of interacting with intracellular components to signal changes in pH and redox potential through alterations in its fluorescence properties. This suggests that the isoquinoline-1-carbaldehyde (B1296187) core can be engineered to create sophisticated molecular sensors. The parent structure, 4-bromoisoquinoline, is also generally associated with research in materials science and engineering. scribd.com

Applications in Agrochemical Development

The isoquinoline scaffold is also making significant inroads in the field of agrochemicals. Isoquinoline derivatives are employed as pesticides, herbicides, and plant growth regulators to enhance crop protection and yield. mdpi.com The agrochemical industry is increasingly looking to these compounds for effective and sustainable solutions. For instance, major companies in the sector have been actively developing isoquinoline-based products. In 2021, Syngenta AG introduced a new herbicide derived from isoquinoline for selective weed control, and in 2022, BASF SE received regulatory approval for an isoquinoline-based plant growth regulator. mdpi.com Furthermore, quinoline (B57606) derivatives, which are structural isomers of isoquinolines, are used to protect cultivated plants from the harmful effects of herbicides, acting as "safeners" that can also promote root growth and germination. The synthetic versatility of this compound makes it a valuable starting material for creating novel agrochemical candidates with tailored properties for specific agricultural needs.

Computational and Theoretical Investigations Pertaining to 4 Bromoisoquinoline 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Bromoisoquinoline-1-carbaldehyde. These methods allow for the determination of various molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. While specific DFT studies on this compound are not extensively available in the reviewed literature, a comprehensive analysis of the closely related parent compound, 4-bromoisoquinoline (B23445), provides valuable transferable insights.

A detailed study on 4-bromoisoquinoline using the B3LYP method with various basis sets has been conducted to determine its optimized geometry. The introduction of the bromine atom at the C4 position induces some distortions in the bond lengths and angles of the isoquinoline (B145761) ring. The calculated bond lengths and angles for 4-bromoisoquinoline are in good agreement with experimental data, suggesting that DFT methods can reliably predict the structure of such substituted isoquinolines.

Table 1: Selected Optimized Geometrical Parameters of 4-Bromoisoquinoline (Calculated at B3LYP level)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C1-N2 | 1.316 | - |

| N2-C3 | 1.371 | - |

| C3-C4 | 1.415 | - |

| C4-C10 | 1.411 | - |

| C1-H1 | 1.082 | - |

| C4-Br11 | 1.895 | - |

| C1-N2-C3 | - | 116.8 |

| N2-C3-C4 | - | 123.8 |

| C3-C4-C10 | - | 118.5 |

Data is for 4-bromoisoquinoline, a closely related compound.

The presence of the carbaldehyde group at the C1 position in this compound is expected to further influence the electronic distribution and geometry of the isoquinoline core. The electron-withdrawing nature of the aldehyde would likely affect the bond lengths and angles around the C1 position and the nitrogen atom.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For the parent 4-bromoisoquinoline, the HOMO-LUMO energy gap has been calculated to be approximately 4.58 eV. This relatively large gap suggests a high kinetic stability for this molecule. The introduction of a carbaldehyde group at the C1 position is anticipated to lower the HOMO-LUMO gap. The aldehyde's electron-withdrawing nature would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the C1 position. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 4-Bromoisoquinoline

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.42 |

| LUMO | -1.84 |

| HOMO-LUMO Gap | 4.58 |

Data is for 4-bromoisoquinoline, a closely related compound.

The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the LUMO is expected to be localized around the carbaldehyde group and the C1 carbon, indicating these as the primary sites for receiving electrons.

Charge Distribution and Electrostatic Potential Studies

The charge distribution within a molecule provides a map of its electron density, highlighting electron-rich and electron-poor regions. This information is critical for understanding intermolecular interactions and predicting reactive sites. The molecular electrostatic potential (MEP) is a visual representation of the charge distribution, where different colors denote varying electrostatic potentials. researchgate.net

In this compound, the electronegative nitrogen atom in the isoquinoline ring and the oxygen atom of the carbaldehyde group are expected to be regions of negative electrostatic potential (electron-rich). Conversely, the hydrogen atom of the carbaldehyde group and the carbons attached to the electronegative atoms are likely to exhibit positive electrostatic potential (electron-poor).

The bromine atom at the C4 position will also influence the charge distribution through its inductive and resonance effects. These electrostatic potential maps are invaluable for predicting how the molecule will interact with other reagents, particularly in the context of non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks.

Mechanistic Elucidation via Computational Modeling

Computational modeling provides a powerful avenue for investigating the step-by-step mechanisms of chemical reactions, offering insights into transition states and reaction intermediates that are often fleeting and difficult to observe experimentally.

Investigation of Isoquinoline Ring Formation Pathways

The synthesis of the isoquinoline core can be achieved through various methods, with the Pomeranz-Fritsch reaction being a notable example. organicreactions.orgthermofisher.com This reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.org Computational studies on the Pomeranz-Fritsch reaction for substituted benzaldehydes could elucidate the mechanism of forming the 4-bromo-substituted isoquinoline ring.

Such studies would involve calculating the energies of the reactants, intermediates, transition states, and products for the proposed reaction pathway. This would help in identifying the rate-determining step and understanding the role of the bromine substituent on the reaction kinetics and regioselectivity. For instance, the electron-withdrawing nature of the bromine atom could influence the ease of the electrophilic aromatic substitution step in the cyclization process. While specific computational investigations into the formation of this compound are not readily found, the general mechanism of the Pomeranz-Fritsch reaction provides a solid framework for such a theoretical study. nih.govacs.org

Computational Studies on Ring-Opening and Denitrogenation Processes

The stability of the isoquinoline ring system is a key characteristic, but under certain conditions, it can undergo ring-opening and denitrogenation reactions. Computational modeling has been employed to investigate the mechanism of such processes for the parent isoquinoline molecule.

One study explored the ring-opening and denitrogenation of isoquinoline in supercritical water using DFT calculations. The proposed mechanism involves the addition of water across the C=N bond, followed by a series of rearrangements leading to the cleavage of the heterocyclic ring. The calculations revealed the energy barriers for different potential pathways and identified the rate-limiting steps.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique employed to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR are widely applied to its parent scaffolds, quinoline (B57606) and isoquinoline, to guide the design of new derivatives with enhanced activities.

A QSAR study on derivatives of this compound would commence with the generation of a dataset of analogues, where the core structure is systematically modified. These modifications could include substitutions at various positions on the isoquinoline ring or alterations to the carbaldehyde group. The biological activity of each compound would be experimentally determined.

Subsequently, a wide array of molecular descriptors for each derivative would be calculated. These descriptors quantify different aspects of the molecular structure and are broadly categorized as:

Constitutional descriptors: Related to the molecular composition, such as molecular weight and atom counts.

Topological descriptors: Describing the connectivity of atoms within the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and polarizability.

Quantum-chemical descriptors: Including HOMO/LUMO energies and dipole moments, often calculated using methods like Density Functional Theory (DFT). researchgate.net

Statistical methods are then utilized to develop a mathematical equation that links these descriptors to the observed biological activity. Common methods include Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN). researchgate.netchemmethod.com For instance, a study on 1,8-naphthalimide-4-aminoquinoline derivatives used descriptors like dipole moment, net atomic charges, HOMO-LUMO energies, and log P to build a QSAR model for their antimalarial activity. walisongo.ac.idresearchgate.net

The predictive power of the resulting QSAR model is rigorously evaluated through internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound. This in silico screening allows for the prioritization of candidate compounds with the highest predicted activity for synthesis and experimental testing, thereby streamlining the drug discovery process. For example, QSAR models for other quinoline derivatives have successfully guided the design of new compounds with improved activities. nih.gov

Table 1: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Derivatives

| Descriptor Type | Examples of Descriptors | Potential Impact on Activity |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Can influence transport and binding. |

| Topological | Wiener Index, Randic Index | Relates to molecular size and branching. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Affects solubility, permeability, and target interaction. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Governs electronic interactions with the target receptor. |

Molecular Docking and Binding Affinity Predictions (focused on ligand-receptor interactions in a chemical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in understanding the structural basis of ligand-receptor interactions and for predicting the binding affinity, which is a measure of the strength of the interaction.

In a hypothetical molecular docking study involving a derivative of this compound, the three-dimensional structure of the target receptor would first be obtained, often from a protein database like the Protein Data Bank (PDB). The structure of the ligand would be generated and optimized for its lowest energy conformation.

Using specialized software, such as AutoDock or Glide, the ligand is then placed into the binding site of the receptor in a multitude of possible orientations and conformations. nih.gov An energy scoring function is used to evaluate the fitness of each pose, with lower energy scores generally indicating a more favorable binding interaction. The output of a docking simulation provides insights into:

Binding Affinity: Expressed in kcal/mol, this value estimates the strength of the ligand-receptor interaction. For example, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org

Binding Mode: The specific orientation and conformation of the ligand within the receptor's binding pocket.

Key Interactions: Identification of the specific amino acid residues in the receptor that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For instance, a docking study of quinoline derivatives with HIV reverse transcriptase revealed hydrogen bonding interactions with key amino acid residues like LYS 101 and ILE-180. nih.gov Similarly, studies on other isoquinoline derivatives have identified crucial interactions within the active sites of their respective targets. researchgate.netnih.gov

By analyzing the docking results of a series of this compound derivatives, researchers can build a structure-activity relationship at the atomic level. This information is invaluable for designing new derivatives with improved binding affinity and selectivity. For example, if a particular hydrogen bond is found to be critical for binding, new derivatives can be designed to optimize this interaction.

Table 2: Hypothetical Molecular Docking Results for a this compound Derivative

| Parameter | Illustrative Finding | Implication for Derivative Design |

| Binding Affinity | -7.5 kcal/mol | A strong interaction is predicted. |

| Hydrogen Bonds | Aldehyde oxygen with Serine residue | Modifications to the aldehyde may enhance or disrupt this key interaction. |

| Hydrophobic Interactions | Isoquinoline ring with Leucine and Valine residues | Increasing the hydrophobicity of this region may improve binding. |

| Pi-Pi Stacking | Bromophenyl group with a Phenylalanine residue | Substituents on the phenyl ring could be varied to optimize this interaction. |

| Unfavorable Contacts | Steric clash with a Tyrosine residue | Derivatives should be designed to avoid this region of the binding pocket. |

Future Perspectives and Emerging Research Areas in 4 Bromoisoquinoline 1 Carbaldehyde Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green chemistry principles, and the synthesis of 4-bromoisoquinoline-1-carbaldehyde is no exception. chemistryjournals.netnih.gov Current synthetic routes, while effective, often rely on traditional methods that may involve hazardous reagents, stoichiometric waste, and significant energy consumption. Emerging research is therefore focused on developing more sustainable and efficient alternatives.

Key areas of development include:

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. numberanalytics.comrsc.orgjk-sci.com Future synthetic strategies for this compound will likely prioritize reactions with high atom economy, such as addition and cycloaddition reactions, over traditional substitution and elimination reactions that generate stoichiometric byproducts. nih.govprimescholars.com

Greener Solvents and Reagents: A significant environmental impact of chemical synthesis comes from the use of volatile and toxic organic solvents. Research is ongoing to replace these with more benign alternatives like water, supercritical fluids, or ionic liquids. chemistryjournals.netpaperpublications.org Additionally, the use of safer and more sustainable reagents is a critical area of focus.

Catalytic Methods: The use of catalytic rather than stoichiometric reagents can dramatically reduce waste and improve energy efficiency. paperpublications.org The development of novel catalysts for the key bond-forming steps in the synthesis of this compound will be a major research thrust.

Innovative Energy Inputs: The exploration of alternative energy sources, such as microwave irradiation and sonication, can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. chemistryjournals.netpaperpublications.org A novel approach for the synthesis of isoquinoline (B145761) involves conducting the reaction in charged microdroplets, which has been shown to occur on a millisecond timescale at ambient temperature and pressure without the need for an external acid catalyst. nih.gov

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention of Waste | Designing syntheses with higher yields and fewer byproducts. |

| Atom Economy | Utilizing addition and cycloaddition reactions to maximize atom incorporation. numberanalytics.comnih.gov |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. nih.gov |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced efficacy. |

| Safer Solvents and Auxiliaries | Employing water, supercritical CO2, or biodegradable solvents. chemistryjournals.net |

| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to reduce energy consumption. paperpublications.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the isoquinoline core. |

| Reduce Derivatives | Avoiding the use of protecting groups to shorten synthetic sequences. paperpublications.org |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. paperpublications.org |

| Design for Degradation | Engineering biodegradable derivatives for specific applications. paperpublications.org |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. nih.gov |

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the this compound scaffold, with its electrophilic aldehyde and a bromine-substituted aromatic ring, offers a rich playground for the exploration of novel reaction pathways. Advances in catalysis are expected to unlock new transformations, enabling the synthesis of a diverse range of derivatives with unique properties.

A significant area of emerging research is the use of C-H activation to directly functionalize the isoquinoline core. nih.govresearchgate.net This powerful strategy avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. nih.gov For this compound, C-H activation could be employed to introduce substituents at various positions on the benzene (B151609) ring, further expanding its chemical diversity. Palladium-catalyzed C-H activation has been successfully used for the regioselective functionalization of related quinoxaline-2(1H)-ones in water, highlighting the potential for sustainable C-H activation methods. rsc.org

The development of novel catalytic systems is also crucial. This includes the design of new ligands for transition metal catalysts to control reactivity and selectivity, as well as the exploration of organocatalysis and biocatalysis as greener alternatives. For instance, new palladium and rhodium catalysts are enabling the synthesis of polysubstituted isoquinolines through novel annulation and multicomponent reactions. organic-chemistry.org The aldehyde group of this compound is a versatile handle for various transformations, including its use as a radical precursor in photoredox catalysis for the formation of Csp3-Csp3 bonds. chemrxiv.org

Future research will likely focus on:

Multicomponent Reactions: Designing one-pot reactions that combine three or more starting materials to rapidly build molecular complexity.

Domino and Cascade Reactions: Developing sequential transformations where a single catalytic event triggers a series of bond-forming reactions.

Photoredox Catalysis: Utilizing visible light to drive novel chemical transformations under mild conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for large libraries of compounds for drug discovery and materials science has spurred the development of flow chemistry and automated synthesis platforms . researchgate.netresearchgate.net These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly synthesize and screen large numbers of compounds. merckmillipore.com

The synthesis of this compound and its derivatives is well-suited for adaptation to these platforms. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. mendeley.com Furthermore, the handling of hazardous reagents, which may be required for certain transformations of the isoquinoline core, can be performed more safely in a closed flow system.

Automated synthesis platforms, often utilizing pre-packed reagent cartridges, can streamline the synthesis of libraries of this compound derivatives. merckmillipore.commendeley.com By simply selecting the desired starting materials and reagents, a chemist can program the synthesis of a wide array of compounds with minimal manual intervention. researchgate.net This high-throughput approach can significantly accelerate the discovery of new molecules with desired biological or material properties.

The following table highlights the potential benefits of integrating the synthesis of this compound into these advanced platforms:

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Precise control over reaction parameters, improved safety for hazardous reactions, enhanced scalability. |

| Automated Synthesis | High-throughput synthesis of compound libraries, reduced manual labor, increased reproducibility. researchgate.netmerckmillipore.com |

| Robotics and AI | Autonomous optimization of reaction conditions, data-driven discovery of new reactions and molecules. |

Advanced Applications in Complex Natural Product Synthesis

The isoquinoline and tetrahydroisoquinoline scaffolds are found in a vast array of biologically active natural products, including many important pharmaceuticals. amerigoscientific.comacs.orgnih.gov this compound, with its versatile functional handles, represents a valuable building block for the total synthesis of these complex molecules. nih.govpurdue.edu

The bromine atom at the C4 position is particularly useful as it allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce complex carbon skeletons. biosynth.com The aldehyde group at the C1 position can be readily converted into a wide range of other functional groups or used in cyclization reactions to construct additional rings.

A notable example of the application of a substituted isoquinoline in complex natural product synthesis is the synthesis of cortistatin A , a potent anti-angiogenic agent. harvard.edu The synthesis of analogs of cortistatin A required the preparation of highly substituted isoquinoline coupling partners, highlighting the need for versatile synthetic methods for this class of compounds. harvard.edu this compound could serve as a key intermediate in the synthesis of cortistatin A analogs and other complex natural products containing the isoquinoline core.

Future research in this area will likely focus on:

Developing novel strategies for the stereoselective synthesis of tetrahydroisoquinoline alkaloids using this compound as a starting material.

Utilizing the unique reactivity of the compound to access novel and challenging molecular architectures.

Applying the advanced synthetic methods developed for this scaffold to the total synthesis of other biologically important natural products.

Q & A

Q. How can this compound serve as a scaffold for bioactive molecule development?

- Methodological Answer : Its aldehyde group enables Schiff base formation with amines, creating imine-linked pharmacophores. Bromine facilitates cross-coupling to introduce aryl/heteroaryl moieties. Case studies include antimicrobial agents targeting bacterial topoisomerases and kinase inhibitors in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.